1-Ethoxybut-2-yne

Catalog No.
S2786404
CAS No.
2769-75-7
M.F
C6H10O
M. Wt
98.145
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxybut-2-yne

CAS Number

2769-75-7

Product Name

1-Ethoxybut-2-yne

IUPAC Name

1-ethoxybut-2-yne

Molecular Formula

C6H10O

Molecular Weight

98.145

InChI

InChI=1S/C6H10O/c1-3-5-6-7-4-2/h4,6H2,1-2H3

InChI Key

BNJNNJOSXKNGCQ-UHFFFAOYSA-N

SMILES

CCOCC#CC

Solubility

not available

1-Ethoxybut-2-yne is an organic compound with the chemical formula C₆H₁₀O. It is classified as an alkyne, specifically a terminal alkyne due to the presence of a triple bond between two carbon atoms. The structure consists of a butyne backbone with an ethoxy group attached at the first carbon. This compound is characterized by its unique combination of functional groups, which influences its chemical behavior and potential applications.

Physical and Chemical Properties

As 1-Ethoxybut-2-yne is primarily a research intermediate, there is no known mechanism of action in biological systems. Its applications are likely focused on its reactivity in organic synthesis.

  • Flammability: Alkyne-containing compounds are generally flammable. Proper handling and storage are crucial to avoid fire hazards.
  • Reactivity: The alkyne group can react exothermically with strong oxidizing agents or Lewis acids. Safe handling practices to minimize the risk of unintended reactions are essential.
  • Unknown Toxicity: Due to the lack of data, it is advisable to handle 1-Ethoxybut-2-yne with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Typical for alkynes, including:

  • Addition Reactions: The triple bond can undergo electrophilic addition reactions, allowing for the introduction of various functional groups.
  • Substitution Reactions: The ethoxy group can be replaced by other nucleophiles, which can be utilized in synthetic pathways.
  • Rearrangement Reactions: Under certain conditions, 1-ethoxybut-2-yne may undergo rearrangements to form different structural isomers.

For instance, it can be synthesized through a reaction involving an alkyne and an alkyl halide in the presence of a base, following the principles of retrosynthetic design .

1-Ethoxybut-2-yne can be synthesized through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of sodium ethoxide with an appropriate alkyl halide (such as 3-bromoprop-1-yne) to yield 1-ethoxybut-2-yne as a product .
  • Alkyne Coupling Reactions: Alkynes can be coupled with various reagents under specific conditions to form 1-ethoxybut-2-yne.
  • Functional Group Transformations: Existing compounds can be modified through functional group interconversions to yield this alkyne.

Several compounds share structural similarities with 1-ethoxybut-2-yne. Here are a few notable examples:

Compound NameChemical FormulaKey Characteristics
Ethyl AcetyleneC₂H₄Simple alkyne; used in organic synthesis
3-Ethoxyprop-1-yneC₅H₈OSimilar structure; used in various synthetic pathways
2-MethylbutyneC₅H₁₀Another terminal alkyne; exhibits different reactivity
1-PentyneC₅H₁₀Straight-chain alkyne; used in industrial applications

Uniqueness of 1-Ethoxybut-2-yne

1-Ethoxybut-2-yne is unique due to its combination of an ethoxy group and a terminal alkyne structure, which may provide distinct reactivity patterns compared to other alkynes. Its potential applications in organic synthesis and material science highlight its significance among similar compounds.

XLogP3

1.1

Dates

Modify: 2024-04-14

Explore Compound Types